Diethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’,5’-DIETHYL 2’-AMINO-6’-METHYL-2-OXO-1-(PROP-2-EN-1-YL)-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DIETHYL 2’-AMINO-6’-METHYL-2-OXO-1-(PROP-2-EN-1-YL)-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of indole derivatives with appropriate aldehydes and ketones under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3’,5’-DIETHYL 2’-AMINO-6’-METHYL-2-OXO-1-(PROP-2-EN-1-YL)-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or nitro groups. The reactions are typically carried out under controlled temperatures and may require the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
3’,5’-DIETHYL 2’-AMINO-6’-METHYL-2-OXO-1-(PROP-2-EN-1-YL)-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’,5’-DIETHYL 2’-AMINO-6’-METHYL-2-OXO-1-(PROP-2-EN-1-YL)-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carboxaldehyde: A precursor for the synthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with growth-promoting properties.
Uniqueness
What sets 3’,5’-DIETHYL 2’-AMINO-6’-METHYL-2-OXO-1-(PROP-2-EN-1-YL)-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N2O6 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
diethyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-5-12-24-15-11-9-8-10-14(15)22(21(24)27)16(19(25)28-6-2)13(4)30-18(23)17(22)20(26)29-7-3/h5,8-11H,1,6-7,12,23H2,2-4H3 |
InChI Key |
IDZBBSQBMUIUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OCC)N)C |
Origin of Product |
United States |
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